molecular formula C13H15ClN2O5 B12678439 Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate CAS No. 63134-00-9

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate

Cat. No.: B12678439
CAS No.: 63134-00-9
M. Wt: 314.72 g/mol
InChI Key: UAILRSGTRBZCJH-UHFFFAOYSA-N
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Description

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate is an organic compound with the molecular formula C12H13ClN2O5. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an ethoxypropionate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxypropionate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((2-chloro-5-nitrophenyl)imino)-3-ethoxypropionate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethoxy group provides different reactivity and solubility characteristics compared to similar compounds with methoxy or hydroxy groups .

Properties

CAS No.

63134-00-9

Molecular Formula

C13H15ClN2O5

Molecular Weight

314.72 g/mol

IUPAC Name

ethyl 3-(2-chloro-5-nitrophenyl)imino-3-ethoxypropanoate

InChI

InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-7H,3-4,8H2,1-2H3

InChI Key

UAILRSGTRBZCJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)CC(=O)OCC

Origin of Product

United States

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